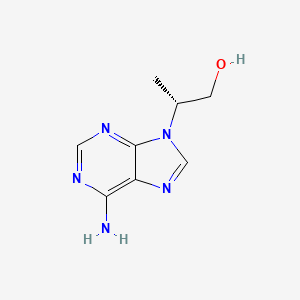
(R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(6-Amino-9H-purin-9-yl)propan-1-ol is a chiral compound that belongs to the class of purine nucleosides. It is structurally related to adenine and is known for its significant biological activity. This compound is of interest in various fields, including medicinal chemistry and biochemistry, due to its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(6-Amino-9H-purin-9-yl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable purine derivative, such as 6-chloropurine.
Nucleophilic Substitution: The 6-chloropurine undergoes nucleophilic substitution with an appropriate chiral alcohol, such as ®-1-chloropropan-2-ol, under basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain ®-2-(6-Amino-9H-purin-9-yl)propan-1-ol in high purity.
Industrial Production Methods
Industrial production of ®-2-(6-Amino-9H-purin-9-yl)propan-1-ol may involve large-scale synthesis using similar synthetic routes. The process is optimized for yield and purity, and may include additional steps such as solvent extraction and crystallization to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions
®-2-(6-Amino-9H-purin-9-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The purine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ®-2-(6-Amino-9H-purin-9-yl)propan-1-one.
Reduction: Formation of ®-2-(6-Amino-9H-purin-9-yl)propan-1-amine.
Substitution: Formation of various substituted purine derivatives.
科学研究应用
®-2-(6-Amino-9H-purin-9-yl)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in nucleic acid metabolism and enzyme interactions.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the production of pharmaceuticals and as a research chemical.
作用机制
The mechanism of action of ®-2-(6-Amino-9H-purin-9-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid synthesis. It can inhibit the activity of these enzymes, leading to disruption of nucleic acid metabolism and cell proliferation. This makes it a potential candidate for antiviral and anticancer therapies.
相似化合物的比较
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structure but different biological activity.
Tenofovir: An antiviral agent with a similar purine base but different functional groups.
Emtricitabine: Another antiviral agent with a similar mechanism of action but different chemical structure.
Uniqueness
®-2-(6-Amino-9H-purin-9-yl)propan-1-ol is unique due to its specific chiral configuration and the presence of both amino and hydroxyl functional groups. This combination of features contributes to its distinct biological activity and potential therapeutic applications.
属性
分子式 |
C8H11N5O |
|---|---|
分子量 |
193.21 g/mol |
IUPAC 名称 |
(2R)-2-(6-aminopurin-9-yl)propan-1-ol |
InChI |
InChI=1S/C8H11N5O/c1-5(2-14)13-4-12-6-7(9)10-3-11-8(6)13/h3-5,14H,2H2,1H3,(H2,9,10,11)/t5-/m1/s1 |
InChI 键 |
NMBLSWKTQBVMBR-RXMQYKEDSA-N |
手性 SMILES |
C[C@H](CO)N1C=NC2=C(N=CN=C21)N |
规范 SMILES |
CC(CO)N1C=NC2=C(N=CN=C21)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid Sodium Salt](/img/structure/B13423048.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-9,15-bis[[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy]-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13423057.png)
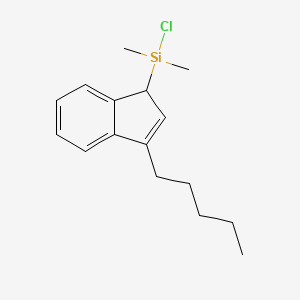


![1,6-Dihydro-5-[2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13423081.png)

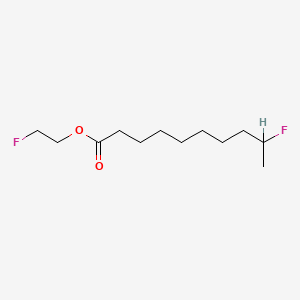
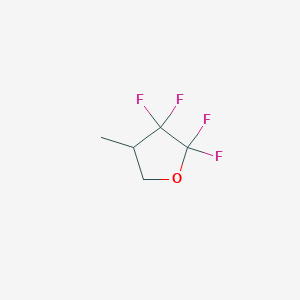
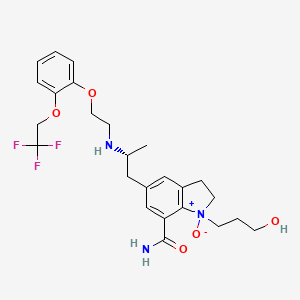

![(6aS)-2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1,11-diol;hydroxide](/img/structure/B13423111.png)

